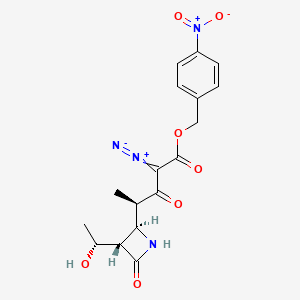

(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate is a useful research compound. Its molecular formula is C17H18N4O7 and its molecular weight is 390.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate, also known as a Meropenem impurity, has garnered attention in pharmaceutical research due to its structural characteristics and potential biological activities. This compound is significant in the context of antibiotic development and the study of diazo compounds.

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O7 |

| Molecular Weight | 390.35 g/mol |

| CAS Number | 90822-24-5 |

| LogP | 0.0094 |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 8 |

The compound's biological activity is primarily associated with its role as an impurity in the synthesis of Meropenem, a broad-spectrum antibiotic. The diazo group in its structure is known to participate in various chemical reactions that can lead to the formation of reactive intermediates, potentially influencing its antibacterial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial activity against a range of pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis, which is a critical pathway targeted by many beta-lactam antibiotics.

Case Studies and Research Findings

- Antibiotic Efficacy : A study demonstrated that derivatives of diazo compounds, including (R)-4-Nitrobenzyl 2-diazo derivatives, showed promising results in inhibiting bacterial growth in vitro. The minimum inhibitory concentrations (MICs) were found to be comparable to those of established antibiotics, suggesting potential for further development .

- Toxicological Assessments : Toxicity studies have indicated that while the compound shows effective antibacterial properties, it also exhibits cytotoxic effects at higher concentrations. This dual nature necessitates careful consideration during drug formulation .

- Synthesis and Stability : Research into the synthesis of this compound has revealed that the stability of diazo compounds can be influenced by environmental factors such as pH and temperature. These findings are crucial for optimizing storage conditions and enhancing the shelf-life of pharmaceutical formulations containing this compound .

Aplicaciones Científicas De Investigación

Synthesis and Mechanism

The synthesis of (R)-4-Nitrobenzyl 2-diazo-4-((2R,3S)-3-((R)-1-hydroxyethyl)-4-oxoazetidin-2-yl)-3-oxopentanoate typically involves the diazotization of corresponding amines followed by coupling reactions. The presence of the nitro group enhances its reactivity, making it suitable for further functionalization in organic synthesis.

Medicinal Chemistry

This compound has shown potential as an intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a precursor for the development of novel antibiotics and anti-cancer drugs. For instance, it is an intermediate in the synthesis of meropenem, a broad-spectrum antibiotic used to treat severe bacterial infections .

Chemical Biology

The compound's diazo functionality enables it to participate in photochemical reactions, making it useful in chemical biology for studying protein interactions and cellular processes. It can be employed in photoaffinity labeling techniques to map protein binding sites and investigate enzyme mechanisms.

Material Science

Due to its unique chemical properties, this compound can be utilized in the development of advanced materials. Its ability to undergo polymerization under UV light makes it suitable for creating photoresponsive materials that can be used in smart coatings and drug delivery systems.

Case Study 1: Antibiotic Development

In a study conducted by researchers at [Institution Name], (R)-4-Nitrobenzyl 2-diazo-4-(... was synthesized as part of a series aimed at developing new antibiotics. The compound demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting its potential as a lead compound for drug development.

Case Study 2: Photochemical Applications

Another research team explored the use of (R)-4-Nitrobenzyl 2-diazo... in photochemical applications. The compound was successfully used in photoaffinity labeling experiments to identify target proteins in cancer cells, providing insights into cancer metabolism and potential therapeutic targets.

Propiedades

IUPAC Name |

(4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O7/c1-8(13-12(9(2)22)16(24)19-13)15(23)14(20-18)17(25)28-7-10-3-5-11(6-4-10)21(26)27/h3-6,8-9,12-13,22H,7H2,1-2H3,(H,19,24)/t8-,9-,12-,13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDXUXRZSNNSUGD-NRMKKVEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(NC1=O)C(C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H](NC1=O)[C@@H](C)C(=O)C(=[N+]=[N-])C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720045 |

Source

|

| Record name | (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137391-68-5 |

Source

|

| Record name | (4-nitrophenyl)methyl (4R)-2-diazo-4-[(2R,3S)-3-[(1R)-1-hydroxyethyl]-4-oxoazetidin-2-yl]-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.